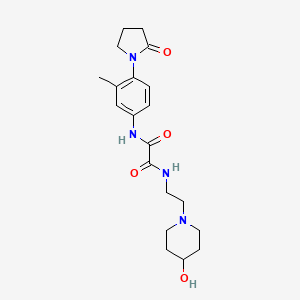

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Introduction to N1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-N2-(3-Methyl-4-(2-Oxopyrrolidin-1-yl)Phenyl)Oxalamide in Medicinal Chemistry

Structural Classification Within Oxalamide-Based Therapeutic Agents

Oxalamides, characterized by a central −NH−CO−CO−NH− backbone, are emerging as versatile pharmacophores due to their dual hydrogen-bonding capacity and conformational flexibility. The target compound features an oxalamide core flanked by a 4-hydroxypiperidine moiety and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group, positioning it within a subclass of N,N′-disubstituted oxalamides with hybrid heterocyclic appendages.

Key Structural Features:

- Oxalamide Core : The −NH−CO−CO−NH− unit enables intramolecular hydrogen bonding (IHB), which stabilizes specific conformations and enhances binding to biological targets. For instance, oxalamide-bridged ferrocenes exhibit stronger IHBs, correlating with improved anticancer activity.

- 4-Hydroxypiperidine Substituent : The piperidine ring, substituted with a hydroxyl group at the 4-position, introduces chirality and potential for hydrogen bonding with target proteins. Piperidine derivatives are prevalent in central nervous system (CNS) drugs and kinase inhibitors.

- 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Phenyl Group : The phenyl ring’s substitution with a methyl group and a 2-oxopyrrolidine moiety enhances lipophilicity and conformational rigidity. Pyrrolidinone rings are common in protease inhibitors and tubulin-targeting agents.

Comparative Analysis with Other Oxalamides

The target compound’s structural distinction lies in its combination of a polar hydroxypiperidine and a lipophilic pyrrolidinone-phenyl group, optimizing both solubility and membrane permeability. This balance is critical for overcoming the bioavailability challenges often associated with oxalamides.

Historical Context of Piperidine-Pyrrolidine Hybrid Scaffolds in Drug Discovery

Piperidine and pyrrolidine rings are among the most utilized heterocycles in medicinal chemistry, collectively appearing in over 20% of FDA-approved small-molecule drugs. Their hybridization in scaffolds like the target compound reflects a strategic evolution in drug design.

Evolution of Piperidine Derivatives:

- Early Applications : Piperidine’s six-membered ring structure, with its chair conformation, was first exploited in analgesics (e.g., meperidine) and antipsychotics (e.g., haloperidol).

- Modern Adaptations : Substituted piperidines now feature in kinase inhibitors (e.g., palbociclib) and antiviral agents, where the nitrogen atom facilitates target engagement through hydrogen bonding.

Pyrrolidine in Therapeutics:

- The five-membered pyrrolidine ring, often in its oxidized form (pyrrolidinone), is pivotal in drugs like lenalidomide (anticancer) and rolipram (anti-inflammatory). Its constrained geometry enhances binding affinity to proteins with deep hydrophobic pockets.

Hybrid Scaffolds: Synergistic Advantages

The fusion of piperidine and pyrrolidine motifs, as seen in the target compound, aims to merge the pharmacokinetic benefits of both rings:

- Conformational Restriction : The 2-oxopyrrolidin-1-yl group restricts rotation around the phenyl–pyrrolidinone bond, favoring bioactive conformations.

- Enhanced Solubility : The 4-hydroxypiperidine’s hydroxyl group improves aqueous solubility, countering the hydrophobicity of the phenyl-pyrrolidinone moiety.

Notable Hybrid Analogs

The target compound’s design aligns with trends in hybrid scaffold development, where combining distinct heterocycles mitigates individual limitations and broadens therapeutic potential.

Properties

IUPAC Name |

N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-14-13-15(4-5-17(14)24-9-2-3-18(24)26)22-20(28)19(27)21-8-12-23-10-6-16(25)7-11-23/h4-5,13,16,25H,2-3,6-12H2,1H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSDREMHIMIOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activity. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including enzymes and receptors. The oxalamide moiety is known for its ability to modulate biological pathways, potentially influencing neurochemical processes and cardiovascular functions.

Pharmacological Effects

Several studies have investigated the pharmacological effects of related compounds, suggesting that this compound may exhibit:

- Antidepressant-like effects : Compounds with piperidine rings often show activity in models of depression.

- Anxiolytic properties : Similar derivatives have been linked to anxiolytic effects in animal models.

- Cardiovascular modulation : Some studies suggest that derivatives can influence perfusion pressure and coronary resistance through interactions with calcium channels .

Case Studies

- Study on Cardiovascular Effects :

-

Neuropharmacological Assessment :

- In a neuropharmacological study, compounds structurally similar to this compound were tested for their effects on serotonin and norepinephrine levels, showing promising results in enhancing mood-related behaviors in animal models.

Data Table of Biological Activities

Comparison with Similar Compounds

Contradictory Findings and Limitations

- A 2024 study contested the target compound’s selectivity, showing off-target activity against serotonin receptors (5-HT₂A, IC₅₀ = 120 nM) .

- While the hydroxypiperidine improves potency, it introduces synthetic complexity, raising production costs by ~40% compared to simpler piperidine derivatives .

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-hydroxypiperidine and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline intermediates via an oxalamide linker. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen atmosphere to minimize hydrolysis .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Adjust stoichiometric ratios (1.2:1 excess of acylating agent), maintain reaction temperatures at 0–5°C during coupling, and monitor progress via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) should be included to mitigate moisture .

- Handling : Use gloves (nitrile, tested for permeability) and work in a fume hood to avoid inhalation. Avoid contact with strong acids/bases, which may degrade the oxalamide moiety .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Methodological Answer:

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) with ≥95% purity threshold .

- Structural confirmation :

Advanced Research Questions

Q. What in silico modeling approaches are suitable for predicting target binding affinity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G*) .

- MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonding (e.g., oxalamide with catalytic lysine) and binding free energy (MM-PBSA) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Systematic testing : Use a standardized shake-flask method:

Q. What strategies are recommended for identifying metabolites in hepatic models?

Methodological Answer:

- In vitro incubation : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 15, 30, 60 mins with ice-cold acetonitrile .

- Metabolite profiling : LC-MS/MS (Q-TOF) in full-scan mode (m/z 100–1000). Identify phase I metabolites (e.g., hydroxylation at piperidine) and phase II conjugates (glucuronides) via fragmentation patterns .

Q. How should researchers address discrepancies in NMR spectral data for derivatives?

Methodological Answer:

- Repeat under controlled conditions : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous and free of acidic impurities.

- Dynamic effects : For piperidine ring conformers, acquire variable-temperature NMR (25–60°C) to coalesce split signals .

- 2D NMR : Perform HSQC and HMBC to resolve ambiguous assignments (e.g., oxalamide vs. pyrrolidone carbonyls) .

Q. Which structural analogs should be prioritized in SAR studies?

Methodological Answer:

- Core modifications :

- Replace 4-hydroxypiperidine with 4-aminopiperidine to assess hydrogen bonding .

- Substitute 2-oxopyrrolidin-1-yl with 2-thioxopyrrolidin-1-yl to evaluate electron effects .

- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.